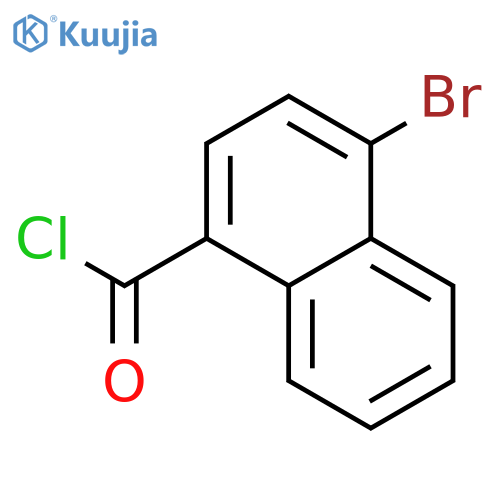Cas no 87700-65-0 (1-Naphthalenecarbonylchloride, 4-bromo-)
4-ブロモ-1-ナフタレンカルボニルクロリドは、有機合成において重要な中間体として利用される化合物です。臭素原子と反応性の高いカルボニルクロリド基を有しており、求核置換反応やアシル化反応に適しています。特に医薬品や機能性材料の合成において、ナフタレン骨格を導入する際の有用な出発原料となります。高い純度と安定性を備えており、精密な合成プロセスでの利用が可能です。また、臭素官能基を有するため、さらに誘導体化を行う際の反応点としても活用できます。

87700-65-0 structure
商品名:1-Naphthalenecarbonylchloride, 4-bromo-
1-Naphthalenecarbonylchloride, 4-bromo- 化学的及び物理的性質
名前と識別子
-
- 1-Naphthalenecarbonylchloride, 4-bromo-
- 4-bromonaphthalene-1-carbonyl chloride
- 1-Naphthalenecarbonyl chloride,4-bromo
- 4-bromanylnaphthalene-1-carbonyl chloride
- 4-bromo-1-naphthalenecarbonyl chloride
- 4-bromo-1-naphthoic acid chloride
- 4-bromo-1-naphthoyl chloride
- I01-9399
- 87700-65-0
- 4-Bromo-naphthalene-1-carbonyl chloride
- FT-0761892
- AKOS015891477
- 4-bromo-1-naphthoylchloride
- JCUIMURERROQTR-UHFFFAOYSA-N
- DTXSID90563154
- 1-Naphthalenecarbonyl chloride, 4-bromo-
- A842343
- SCHEMBL203676
-
- インチ: InChI=1S/C11H6BrClO/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H
- InChIKey: JCUIMURERROQTR-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CC=C2Br)C(=O)Cl
計算された属性
- せいみつぶんしりょう: 267.92900
- どういたいしつりょう: 267.92906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
じっけんとくせい
- 密度みつど: 1.622±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 358.4°C at 760 mmHg
- フラッシュポイント: 170.6°C
- 屈折率: 1.669
- ようかいど: ほとんど溶けない(0.02 g/l)(25ºC)、
- PSA: 17.07000
- LogP: 3.98130
1-Naphthalenecarbonylchloride, 4-bromo- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000136-500mg |
4-Bromonaphthalene-1-carbonyl chloride |
87700-65-0 | 98% | 500mg |
$989.80 | 2023-08-31 | |
| Alichem | A219000136-1g |
4-Bromonaphthalene-1-carbonyl chloride |
87700-65-0 | 98% | 1g |
$1600.75 | 2023-08-31 | |
| Alichem | A219000136-250mg |
4-Bromonaphthalene-1-carbonyl chloride |
87700-65-0 | 98% | 250mg |
$666.40 | 2023-08-31 |
1-Naphthalenecarbonylchloride, 4-bromo- 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
87700-65-0 (1-Naphthalenecarbonylchloride, 4-bromo-) 関連製品
- 5587-61-1(Triisocyanato(methyl)silane)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
